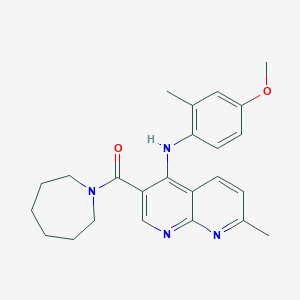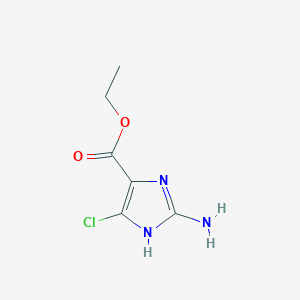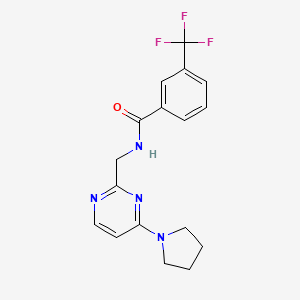![molecular formula C20H25N3O2S B2482085 2-cyclohexyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1007192-42-8](/img/structure/B2482085.png)
2-cyclohexyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a class of chemicals that include pyrazoles and pyrazolines, which are significant for their biological activities and applications in medicinal chemistry. Pyrazoles are known for their pharmacophore properties, making them an interesting template for combinatorial and medicinal chemistry. These compounds serve as important synthons in organic synthesis, offering a wide range of biological activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties (Dar & Shamsuzzaman, 2015).
Synthesis Analysis
The synthesis of pyrazole derivatives involves condensation followed by cyclization or multi-component reactions (MCR), either stepwise or in one pot under various conditions. Common reagents include phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methodologies have successfully produced heterocyclic appended pyrazoles under simple reaction conditions or microwave irradiation, yielding compounds with potential yields (Dar & Shamsuzzaman, 2015).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including the compound , is crucial for their biological activity. The pyrazole moiety's structure-activity relationship has been extensively studied, highlighting the importance of specific substitutions on the pyrazole ring for enhancing biological activity. These structural modifications can significantly impact their pharmacological profile, making them valuable in designing more active biological agents (Dar & Shamsuzzaman, 2015).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions include alkylation, acylation, and sulfonation, among others, enabling the introduction of different functional groups that modulate the compounds' chemical and biological properties. The reactivity of pyrazole derivatives makes them valuable building blocks for synthesizing a wide range of heterocyclic compounds (Gomaa & Ali, 2020).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Modifications to the pyrazole core can alter these properties, affecting their application in pharmaceutical formulations and their pharmacokinetic profile. Understanding these physical properties is essential for optimizing the compounds for medicinal use.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are critical for the biological activity and pharmacological profile of pyrazole derivatives. These properties determine the compounds' interaction with biological targets, influencing their mechanism of action and therapeutic potential. The versatility in chemical reactivity allows for the design of compounds with specific biological activities, making them attractive candidates for drug development (Gomaa & Ali, 2020).
科学的研究の応用
Synthetic Pathways and Coordination Complexes
Researchers have synthesized pyrazole-acetamide derivatives and their coordination complexes to explore the effect of hydrogen bonding on self-assembly processes and antioxidant activity. These studies indicate the potential of similar acetamide derivatives in constructing coordination complexes with metals like Co(II) and Cu(II), which could lead to applications in materials science and antioxidant research (Chkirate et al., 2019).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of novel heterocyclic compounds derived from similar acetamide precursors have been evaluated. These studies contribute to the understanding of how modifications in the heterocyclic structures can impact biological activity, suggesting that derivatives of 2-cyclohexyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide might be explored for potential antimicrobial and anticancer properties (Albratty et al., 2017).
Insecticidal Assessment
Research into the insecticidal properties of heterocycles incorporating thiadiazole moiety against pests like the cotton leafworm suggests avenues for the development of new agricultural chemicals. This indicates potential research applications of similar compounds in developing novel insecticides (Fadda et al., 2017).
Toxicological Evaluation for Food and Beverage Applications
The toxicological evaluation of novel compounds for safety in food and beverage applications highlights the importance of assessing the health implications of new chemical entities. Such studies ensure that derivatives of complex acetamides, potentially including 2-cyclohexyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide, are safe for consumption (Karanewsky et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-cyclohexyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-14-7-9-16(10-8-14)23-20(17-12-26(25)13-18(17)22-23)21-19(24)11-15-5-3-2-4-6-15/h7-10,15H,2-6,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQJVPBIIOOPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2482004.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide](/img/structure/B2482009.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2482010.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2482012.png)



![4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2482019.png)
![1-(2-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2482022.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2482024.png)
